(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
Description
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O2/c19-18(20,21)28-14-9-7-13(8-10-14)26-23-16(22-24-26)17(27)25-11-3-5-12-4-1-2-6-15(12)25/h1-2,4,6-10H,3,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHLEOWAHXKEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:
Formation of 3,4-dihydroquinoline: : This can be achieved via cyclization reactions involving aniline derivatives and appropriate ketones under acidic or basic conditions.
Attachment of the trifluoromethoxy phenyl group: : Through electrophilic aromatic substitution or other coupling reactions, the trifluoromethoxy group is introduced to the phenyl ring.
Tetrazole synthesis: : Utilizing azide and nitrile precursors, the tetrazole ring is formed via cycloaddition reactions.
Industrial Production Methods: Industrial-scale production would employ optimized reaction conditions for each step, focusing on maximizing yield and purity. This includes controlling temperature, pressure, and pH levels, as well as utilizing catalysts to accelerate reactions.
Chemical Reactions Analysis
Reactivity of the Methanone Group
The central methanone group (C=O) is electrophilic and susceptible to nucleophilic attack. Key reactions include:
Nucleophilic Addition
-
Reduction : The ketone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. For example:
Similar reductions are observed in dihydroquinolinone derivatives .
Condensation Reactions
-
The carbonyl group may form hydrazones or semicarbazones with hydrazines or semicarbazides, respectively .
Tetrazole Ring Reactivity
The 2H-tetrazole ring (aromatic, five-membered with four nitrogen atoms) exhibits unique reactivity:
Acid-Base Behavior
-
The tetrazole’s NH proton is acidic (pKa ~4–5), enabling deprotonation with bases like NaOH to form salts .
Cycloaddition Reactions
-
Tetrazoles participate in [3+2] cycloadditions with alkynes or nitriles under thermal or photolytic conditions to form pyrazoles or triazoles .
Metal Coordination
-
The tetrazole ring can act as a ligand for transition metals (e.g., Cu, Zn), forming complexes relevant in medicinal chemistry.
Trifluoromethoxy Phenyl Group
The electron-withdrawing trifluoromethoxy (-OCF₃) group directs electrophilic substitution to the meta position.
Electrophilic Aromatic Substitution
-
Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to -OCF₃ deactivation.
-
Halogenation : Limited reactivity; bromination may occur with Br₂/FeBr₃ .
Nucleophilic Aromatic Substitution
-
Unlikely under standard conditions due to the strong electron-withdrawing effect of -OCF₃.
Dihydroquinoline Core
The partially saturated quinoline ring undergoes hydrogenation and oxidation:
Hydrogenation
Oxidation
-
Oxidants like KMnO₄ may convert the dihydroquinoline to a quinoline derivative, though steric hindrance from the methanone group could limit reactivity .
Stability Considerations
Scientific Research Applications
Structural Characteristics
This compound features two significant moieties:
- Dihydroquinoline : A bicyclic structure known for its pharmacological properties.
- Tetrazole : A five-membered ring containing nitrogen, often associated with bioactive compounds.
The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the molecule, which may contribute to its biological efficacy.
Anticancer Activity
Research indicates that compounds with quinoline and tetrazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, studies have highlighted the ability of similar compounds to inhibit the aromatase enzyme, which is crucial in estrogen biosynthesis, thereby reducing estrogen levels in cancer cells.
Antimicrobial Properties
Compounds containing quinoline derivatives have been shown to possess antimicrobial activities. They can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
There is evidence suggesting that quinoline-based compounds can modulate inflammatory responses. This is particularly relevant for conditions such as arthritis or other inflammatory diseases where cytokine production needs to be controlled.
Mechanistic Studies
The compound's interaction with biological targets can provide insights into the mechanisms underlying various diseases. For example, understanding how it affects the aromatase enzyme can contribute to developing targeted therapies for hormone-dependent cancers.
Drug Development
Given its structural features, this compound serves as a scaffold for designing new drugs. By modifying the quinoline or tetrazole portions, researchers can create analogs with enhanced efficacy and reduced side effects.
Synthesis of Functional Materials
The unique properties of this compound allow it to be explored in creating functional materials. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and as sensors in chemical detection .
Photophysical Properties
The incorporation of fluorinated groups can enhance the photophysical properties of materials derived from this compound, making them suitable for applications in organic electronics and photovoltaic devices .
Case Studies
Mechanism of Action
Molecular Targets and Pathways: : The specific mechanism of action depends on the context. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance binding affinity due to its electron-withdrawing properties, while the tetrazole ring can participate in hydrogen bonding.
Comparison with Similar Compounds
Comparison with Other Similar Compounds, Highlighting its Uniqueness: (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone stands out due to the combination of a trifluoromethoxy group and a tetrazole ring, which provide unique electronic and steric properties compared to similar compounds.
List the Similar Compounds:(3,4-dihydroquinolin-1(2H)-yl)(2-phenyl-2H-tetrazol-5-yl)methanone: : Lacks the trifluoromethoxy group.
(3,4-dihydroquinolin-1(2H)-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone: : Has a methoxy group instead of a trifluoromethoxy group.
Quinolinyl tetrazoles: : Variants with different substituents on the quinoline or tetrazole rings.
This unique combination of structural elements and its resulting chemical and biological properties make this compound a compound of significant interest in multiple fields of research.
Biological Activity
The compound (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone , identified by its CAS number 893925-30-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 470.4 g/mol. The structural components include a dihydroquinoline moiety and a trifluoromethoxyphenyl group linked to a tetrazole ring, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 3,4-dihydroquinoline have shown activity against various cancer cell lines, including those resistant to conventional therapies .
- Antimicrobial Properties : Compounds containing quinoline and tetrazole rings are known for their antimicrobial activities. The presence of the trifluoromethoxy group may enhance these properties by increasing lipophilicity and membrane permeability .
- Neuroprotective Effects : Some studies indicate that quinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling pathways that regulate cell survival and proliferation.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for preparing (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone?
- Methodological Answer : The synthesis involves two key components: the dihydroquinoline and tetrazole moieties.
- Dihydroquinoline synthesis : Start with 1,2,3,4-tetrahydroquinoline and derivatize via tosylation (using TsCl) or other electrophilic substitutions, as demonstrated in similar dihydroquinoline derivatives .
- Tetrazole synthesis : React 4-(trifluoromethoxy)phenyl isothiocyanate with sodium azide under reflux (60–80°C) in a polar solvent (e.g., DMF), followed by cyclization with a carbonyl source. Adjust pH to isolate the tetrazole .
- Coupling : Use a methanone linker via nucleophilic acyl substitution or Suzuki-Miyaura coupling for aryl-tetrazole attachment. Monitor reaction progress with TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use -NMR and -NMR to verify dihydroquinoline and tetrazole protons/carbons. IR spectroscopy confirms carbonyl (C=O, ~1700 cm) and tetrazole (C=N, ~1600 cm) groups .
- Purity assessment : Employ HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with standards .
- Crystallography : Single-crystal XRD (as in ) resolves stereochemical ambiguities, particularly for the tetrazole-dihydroquinoline spatial arrangement .
Advanced Research Questions
Q. How can researchers address contradictory data in stability studies of this compound under varying pH conditions?
- Methodological Answer :
- Degradation analysis : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1–10). Use LC-MS to identify degradation products (e.g., hydrolysis of the methanone bridge or tetrazole ring opening) .
- Mitigation strategies : Add stabilizers like antioxidants (e.g., BHT) or employ lyophilization for solid-state storage. Continuous cooling (-20°C) during long experiments minimizes thermal degradation .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite with the tetrazole moiety as a hydrogen-bond acceptor. Validate against crystallographic data from similar quinoline derivatives (e.g., ’s pyrazole structures) .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the trifluoromethoxy group in lipid bilayers or protein pockets.
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- DoE approach : Vary solvent (DMF vs. THF), temperature (60–100°C), and catalyst (Pd(PPh) vs. CuI) using a factorial design. Monitor yield via HPLC and optimize for >85% purity .
- Workflow :
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF | DMF | +22% |
| Temperature | 60–100°C | 80°C | +15% |
| Catalyst Loading | 1–5 mol% | 3 mol% Pd(PPh) | +18% |
Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer :
- Batch comparison : Perform -NMR to track trifluoromethoxy group integrity (δ ~ -58 ppm). If shifts occur, assess trace solvents (e.g., DMSO-d vs. CDCl) or byproduct formation .
- Contamination check : Use ICP-MS to detect metal catalysts (Pd, Cu) in batches with anomalous HRMS results. Limit metal residues to <10 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
